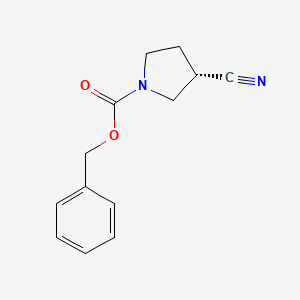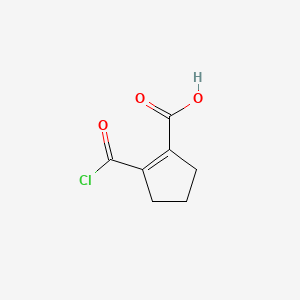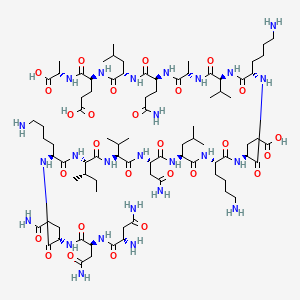
Fibrinogen g-Chain (117-133)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fibrinogen g-Chain (117-133) is a peptide sequence derived from the gamma chain of fibrinogen, a glycoprotein involved in blood clotting. This specific sequence, consisting of amino acids 117 to 133, plays a crucial role in mediating interactions between leukocytes and endothelial cells through its binding to intercellular adhesion molecule-1 (ICAM-1). This interaction is essential for various physiological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fibrinogen g-Chain (117-133) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Chain Elongation: Subsequent amino acids are added one by one through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods: Industrial production of Fibrinogen g-Chain (117-133) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: Fibrinogen g-Chain (117-133) primarily undergoes interactions rather than traditional chemical reactions. These interactions include:
Binding to ICAM-1: This interaction is crucial for mediating leukocyte adhesion to endothelial cells.
Signal Transduction: The binding of Fibrinogen g-Chain (117-133) to ICAM-1 triggers intracellular signaling pathways that regulate gene expression and cytokine release.
Common Reagents and Conditions:
ICAM-1: The primary reagent for studying the binding interactions.
Cell Culture Media: Used to maintain endothelial and leukocyte cells during experiments.
Major Products Formed:
Complexes with ICAM-1: The primary product of the interaction between Fibrinogen g-Chain (117-133) and ICAM-1.
Scientific Research Applications
Fibrinogen g-Chain (117-133) has several scientific research applications:
Inflammation Studies: It is used to investigate the mechanisms of leukocyte adhesion and migration during inflammatory responses.
Immune Response Research: The peptide helps in understanding how immune cells interact with endothelial cells.
Drug Development: Potential therapeutic agents targeting the Fibrinogen g-Chain (117-133) and ICAM-1 interaction are being explored for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Fibrinogen g-Chain (117-133) involves its binding to the first immunoglobulin domain of ICAM-1. This binding facilitates leukocyte adhesion to endothelial cells, which is a critical step in the inflammatory response. The interaction triggers intracellular signaling pathways that lead to the activation of various genes involved in inflammation and immune responses .
Comparison with Similar Compounds
Fibrinogen Alpha Chain (117-133): Another peptide sequence from fibrinogen with different binding properties.
Fibrinogen Beta Chain (117-133): Similar in structure but with distinct functional roles.
Uniqueness: Fibrinogen g-Chain (117-133) is unique due to its specific interaction with ICAM-1, which is not observed with other fibrinogen chain sequences. This unique binding property makes it a valuable tool for studying leukocyte-endothelium interactions and developing targeted therapies for inflammatory diseases .
Properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H147N25O27/c1-13-43(10)67(109-76(127)49(22-16-19-33-87)98-72(123)51(24-28-59(90)111)101-79(130)56(37-61(92)113)103-69(120)46(88)36-60(91)112)83(134)108-66(42(8)9)82(133)106-57(38-62(93)114)80(131)105-55(35-40(4)5)77(128)99-47(20-14-17-31-85)71(122)100-53(26-30-64(117)118)73(124)97-48(21-15-18-32-86)75(126)107-65(41(6)7)81(132)94-44(11)68(119)96-50(23-27-58(89)110)74(125)104-54(34-39(2)3)78(129)102-52(25-29-63(115)116)70(121)95-45(12)84(135)136/h39-57,65-67H,13-38,85-88H2,1-12H3,(H2,89,110)(H2,90,111)(H2,91,112)(H2,92,113)(H2,93,114)(H,94,132)(H,95,121)(H,96,119)(H,97,124)(H,98,123)(H,99,128)(H,100,122)(H,101,130)(H,102,129)(H,103,120)(H,104,125)(H,105,131)(H,106,133)(H,107,126)(H,108,134)(H,109,127)(H,115,116)(H,117,118)(H,135,136)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,65-,66-,67-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXJCWOKDCJBQL-LQYIKSGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H147N25O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1939.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-Pyrido[3,4-b][1,3]thiazolo[4,5-e]indole](/img/structure/B574583.png)
![Cyclopent[b]-1,4-oxazine-5,7(2H,6H)-dione, tetrahydro- (9CI)](/img/new.no-structure.jpg)

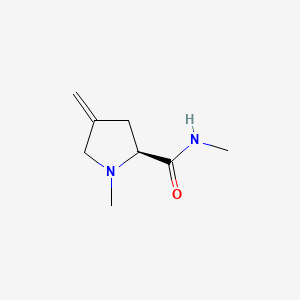
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine](/img/structure/B574592.png)
![6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate](/img/structure/B574594.png)
![Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate](/img/structure/B574596.png)
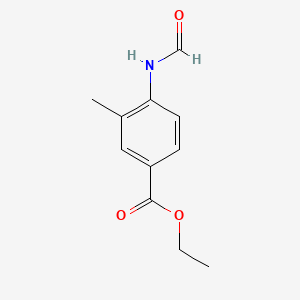
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine](/img/structure/B574599.png)
